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molecular formula C15H15NO2 B1610425 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid CAS No. 494799-16-5

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid

Cat. No. B1610425
M. Wt: 241.28 g/mol
InChI Key: XQBDRIDNEPEVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141574B2

Procedure details

A 12 L round-bottomed flask was equipped with a reflux condenser and a mechanical stirrer, and the system was purged with nitrogen gas. 6-Indole carboxylic acid (300.00 g, 1.86 mole, 3 equivalents) was charged into the flask, followed by MeOH (5.5 L). After stirring for 10 min at room temperature, cyclohexanone (579 mL, 5.58 mole) was added. Methanolic sodium methoxide (25% w/w, 2.6 L, 11.37 mole, 6.1 equivalents) was added in portions over 10 min. The mixture was then refluxed for 48 h. After cooling to room temperature, water (4 L) was added and methanol removed under reduced pressure. The residual aqueous phase was acidified to pH 1 with concentrated HCl (˜1.2 L). The resulting yellowish precipitate was collected by filtration, washed with water and dried under vacuum at 50° C. The desired cyclohexane derivative was obtained as a beige solid (451.0 g, 100% yield).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 L
Type
reactant
Reaction Step Two
Quantity
579 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
2.6 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
4 L
Type
solvent
Reaction Step Six
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH:3]=[CH:2]1.CO.[C:15]1(=O)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C[O-].[Na+]>C1CCCCC1.O>[C:15]1([C:3]2[C:4]3[C:9](=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)O
Step Two
Name
Quantity
5.5 L
Type
reactant
Smiles
CO
Step Three
Name
Quantity
579 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
sodium methoxide
Quantity
2.6 L
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Six
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L round-bottomed flask was equipped with a reflux condenser and a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the system was purged with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
methanol removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting yellowish precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CCCCC1)C1=CNC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 451 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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